molecular formula C12H6Cl4S B1683111 Tetrasul CAS No. 2227-13-6

Tetrasul

Cat. No. B1683111
CAS RN: 2227-13-6
M. Wt: 324 g/mol
InChI Key: QUWSDLYBOVGOCW-UHFFFAOYSA-N
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Description

Tetrasul is an organochlorine compound with the molecular formula C12H6Cl4S . It has been used in trials studying the treatment of Erythematous (Type One) Rosacea . It was also used as a pesticide against spider mites and aphids .


Synthesis Analysis

The synthesis of Tetrasul or similar compounds like tetrazole derivatives often involves processes like ultrasonication using Mannich base condensation . The structural verification of the products is performed using IR, 1H NMR, and 13C NMR spectroscopy, as well as mass spectroscopic and elemental analyses .


Molecular Structure Analysis

Tetrasul has a molecular weight of 324.0 g/mol . The IUPAC name for Tetrasul is 1,2,4-trichloro-5-(4-chlorophenyl)sulfanylbenzene . The InChI and Canonical SMILES for Tetrasul are also available .


Physical And Chemical Properties Analysis

Tetrasul has a molecular weight of 324.04 . It’s also noted that Tetrasul has a low water solubility (0.03 mg/l) and is very hydrophobic .

Scientific Research Applications

Energy Storage Applications

Lithium-Sulfur Batteries

Tetra(ethylene glycol) dimethyl ether (TEGDME) is explored for use in lithium-sulfur batteries due to its ability to solvate lithium salts and reduce electrolyte viscosity, enhancing ionic conductivity and sulfur utilization. This results in improved battery performance with discernable voltage plateaus, indicating efficient formation of soluble polysulfides and solid reduction products during operation (Chang et al., 2002).

Chemical Synthesis Applications

Catalysis in Organic Synthesis

Hydrogensulfate and tetrakis(hydrogensulfato)borate ionic liquids, related to Tetrasul compounds, are synthesized and used as catalysts in Friedel–Crafts alkylation reactions. These catalysts are derived from inexpensive raw materials, demonstrate enhanced product yields, and highlight the importance of acidity and solubility effects in synthesis processes (Wasserscheid et al., 2002).

Environmental Applications

Tetracycline Degradation

The degradation of tetracycline, a common antibiotic, can be achieved through advanced oxidation processes activated by catalysts containing Tetrasul compounds. This addresses the ecological and health concerns associated with antibiotic residues in water environments, showing the potential of Tetrasul-related materials in environmental remediation (Niu et al., 2020).

Material Science Applications

Magnetorheological Elastomers

Bis-(3-triethoxysilylpropyl) tetrasulphane (TESPT) is used for the surface modification of iron sand in magnetorheological elastomers (MREs), improving interfacial bonding and damping performance. This demonstrates the role of Tetrasul compounds in enhancing the physical properties of composite materials for various applications, including vibration damping and sensor technologies (Pickering et al., 2015).

Safety And Hazards

Tetrasul is harmful in contact with skin and harmful to aquatic life with long-lasting effects . It’s recommended to wear protective clothing and avoid release to the environment .

Future Directions

The use of Tetrasul has been banned in Europe since 2003 . Given its potential environmental impact, future research may focus on finding safer alternatives or improving the safety and environmental friendliness of similar organochlorine compounds.

properties

IUPAC Name

1,2,4-trichloro-5-(4-chlorophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWSDLYBOVGOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020314
Record name Tetrasul
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrasul

CAS RN

2227-13-6
Record name Tetrasul
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrasul [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasul
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12838
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tetrasul
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasul
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRASUL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEO7JP5U0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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